molecular formula C16H16N2O3 B5837388 N-mesityl-2-nitrobenzamide CAS No. 50393-60-7

N-mesityl-2-nitrobenzamide

Cat. No. B5837388
CAS RN: 50393-60-7
M. Wt: 284.31 g/mol
InChI Key: DDODLNHDFDQCJG-UHFFFAOYSA-N
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Description

N-mesityl-2-nitrobenzamide is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as nitrobenzamides and is commonly used as a reagent in various reactions.

Mechanism of Action

The mechanism of action of N-mesityl-2-nitrobenzamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. It is also believed to interact with metal ions through coordination bonds, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is not used as a drug and is only used as a reagent in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-2-nitrobenzamide in lab experiments is its high reactivity, which allows for efficient organic reactions. It is also relatively easy to synthesize and purify. However, one limitation is its limited solubility in water, which can make it difficult to use in biological experiments.

Future Directions

In the future, N-mesityl-2-nitrobenzamide could be used as a fluorescent probe for the detection of metal ions in living cells. It could also be used as a model compound for the study of protein-ligand interactions in more complex systems. Additionally, its reactivity could be further explored for the synthesis of new biologically active compounds.

Synthesis Methods

The synthesis of N-mesityl-2-nitrobenzamide involves the reaction of mesitylene with 2-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

N-mesityl-2-nitrobenzamide has a wide range of scientific research applications. It is commonly used as a reagent in various organic reactions, including the synthesis of biologically active compounds. It is also used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a model compound for the study of protein-ligand interactions.

properties

IUPAC Name

2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-6-4-5-7-14(13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODLNHDFDQCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264699
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50393-60-7
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50393-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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